REACTION_SMILES
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[CH2:18]([O:19][C:20]([c:21]1[cH:22][c:23]([CH2:24][CH2:25][CH3:26])[n:27][c:28]([S:29][CH3:30])[n:31]1)=[O:32])[CH3:33].[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[n:7][c:8]([S:14](=[O:15])(=[O:16])[CH3:17])[n:9][c:10]([CH2:12][CH3:13])[cH:11]1>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[n:7][c:8]([S:14](=[O:15])(=[O:16])[CH3:17])[n:9][c:10]([CH2:12][CH2:13][CH3:18])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCc1cc(C(=O)OCC)nc(SC)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc(CC)nc(S(C)(=O)=O)n1
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Name
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Type
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product
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Smiles
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CCCc1cc(C(=O)OCC)nc(S(C)(=O)=O)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |